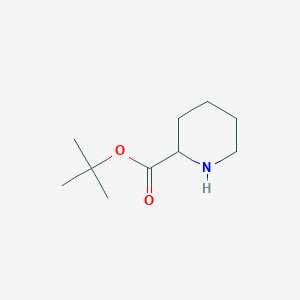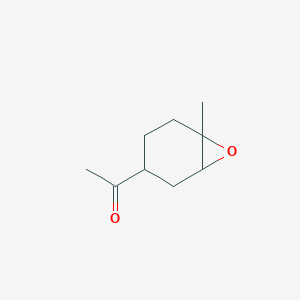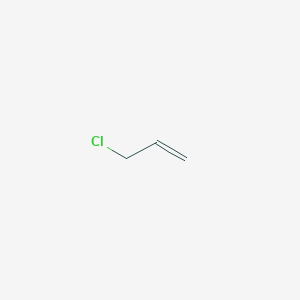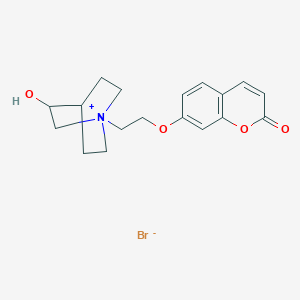
(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” is a selective and highly potent retinoic acid analog with affinity for retinoic acid receptors (RAR) α, β, and γ, which are nuclear transcription factors . It produces ligand-activated transcription of genes that possess retinoic acid responsive elements .
Synthesis Analysis
The synthesis of “(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” involves several steps . Detailed NMR and mass spectrometry studies indicate that the ligand forms 1:2 complexes with lanthanide (III) perchlorates where the aliphatic rings are conformationally constrained .Molecular Structure Analysis
The molecular formula of “(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” is C15H23N . The molecular weight is 217.35 g/mol . The InChI key is GVSNYOXKXQRGRC-UHFFFAOYSA-N .Chemical Reactions Analysis
“(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” forms 1:2 complexes with lanthanide (III) perchlorates where the aliphatic rings are conformationally constrained . In addition, compound 4 b [N- (2-chlorophenyl)-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarboxamide] exhibited potent TGR5 agonist activity with an IC value of 8.4 nM without significant cytotoxicity .Physical And Chemical Properties Analysis
The molecular weight of “(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” is 217.35 g/mol . The XLogP3-AA is 3.9 . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The rotatable bond count is 1 . The exact mass is 217.183049738 g/mol .科学的研究の応用
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its structure allows for the introduction of various substituents, making it a versatile precursor for synthesizing a range of complex molecules. For instance, its derivatives can be used to create novel organic frameworks which may have potential applications in drug development and materials science .
Photoinitiators for Polymerization
The compound has been identified as an efficient photoinitiator, particularly when synthesized as a dione derivative . Photoinitiators are crucial in the polymerization process as they can trigger the curing of resins under light exposure. This application is particularly relevant in the production of coatings, adhesives, and 3D printing materials.
Coordination Chemistry
In coordination chemistry, this compound can act as a ligand to form complexes with various metals . These complexes can be studied for their catalytic properties or used in the design of new materials with specific magnetic, electronic, or optical characteristics.
Environmental Science
Derivatives of this compound can play a role in environmental science by acting as inhibitors for free radical processes . This property is significant in the study of pollution control and the development of materials that can resist degradation due to environmental factors.
Energy Production
In the context of energy production, the compound’s derivatives, particularly o-quinones, can be utilized as photoactive components in initiating systems . These systems are sensitive to light and can be applied in the development of solar energy harvesting materials.
Agriculture
The compound’s role in agriculture is linked to its biochemical significance. As a synthetic analog of biogenic compounds like catechols and o-quinones, it can contribute to the study of plant metabolism and the development of agricultural chemicals that enhance crop protection and growth .
作用機序
Target of Action
Related compounds such as tetramethyl acetyloctahydronaphthalenes are known to interact with retinoic acid receptors (rar) α, β, and γ .
Mode of Action
It’s worth noting that related compounds act as agonists for retinoic acid receptors, which are nuclear transcription factors . This suggests that (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine might interact with its targets to modulate gene expression.
Biochemical Pathways
Related compounds that act on retinoic acid receptors play an essential role in the metabolism of plants and living organisms . They are widely used in organic, bioorganic, coordination, and polymer chemistry .
Result of Action
Related compounds that act as retinoic acid receptor agonists can inhibit free radical processes , suggesting potential antioxidant activity.
Action Environment
Related compounds are known to have a long-lasting odor on skin and fabric , suggesting that they may be influenced by factors such as temperature and pH.
将来の方向性
The future directions of “(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” research could involve further exploration of its potential as a retinoic acid analog and its interaction with retinoic acid receptors . Additionally, its role in the formation of complexes with lanthanide (III) perchlorates could be further investigated .
特性
IUPAC Name |
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10,16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSNYOXKXQRGRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)CN)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609246 |
Source


|
| Record name | 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine | |
CAS RN |
148749-58-0 |
Source


|
| Record name | 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

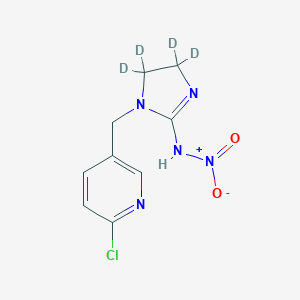
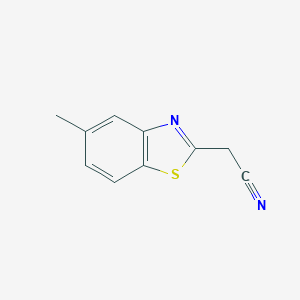
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B124507.png)
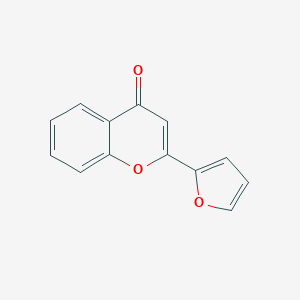
![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)


